2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
Description
The compound 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked via a sulfanyl (-S-) bridge to a 2-chloro-1,3-thiazol-5-ylmethyl group. This structure combines two pharmacologically significant moieties: the benzothiazole ring, known for antimicrobial and antitumor activities, and the chlorinated thiazole group, often associated with insecticidal and neuroinhibitory properties .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S3/c12-10-13-5-7(16-10)6-15-11-14-8-3-1-2-4-9(8)17-11/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNKIEWYPXHMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221638 | |
| Record name | 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-61-0 | |
| Record name | 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-chloro-1,3-thiazole with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ()
- Structure : Features a 4-methoxyphenyl group at position 2 of the benzothiazole core.
- Properties : Exhibits antimicrobial and antitumoral activities, attributed to the electron-donating methoxy group enhancing interaction with biological targets .
- Comparison: Unlike the target compound, this analog lacks the sulfanyl-linked thiazole moiety.
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ()
- Structure : Contains a 3,4,5-trimethoxyphenyl group at position 2.
- Properties : Demonstrates broad biological activity, including antimalarial and antitubercular effects, likely due to increased lipophilicity from multiple methoxy groups .
- Comparison : The trimethoxy substitution enhances membrane permeability compared to the target compound’s thiazole-sulfanyl chain, which may prioritize interactions with enzymes or receptors requiring sulfur-based binding.
Thiazole-Sulfanyl Derivatives
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate ()
- Structure: A triazinan ring substituted with a 2-chloro-thiazolylmethyl group and a nitroimino group.
- Properties: Acts as a neuroinhibitory insecticide, with the thiazole moiety contributing to acetylcholine receptor binding. The nitroimino group stabilizes the molecule’s conformation via intramolecular hydrogen bonds .
GW 501-516 (Cardarine) ()
- Structure : Contains a thiazolylmethylsulfanyl group linked to a trifluoromethylphenyl-substituted thiazole.
- Properties : A peroxisome proliferator-activated receptor (PPAR) agonist used in metabolic studies. The trifluoromethyl group enhances metabolic stability .
- Comparison : The target compound’s simpler structure (lacking fluorinated groups) may reduce toxicity risks but also limit receptor specificity.
Sulfanyl-Bridged Heterocycles in Drug Development
Compounds like N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine () and 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline () highlight the versatility of the 2-chloro-thiazolylmethyl group in forming sulfanyl or amine linkages. These intermediates are pivotal in synthesizing bioactive molecules, suggesting that the target compound could serve as a precursor for neuroactive or antimicrobial agents .
Biological Activity
The compound 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole is a thiazole and benzothiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₇ClN₂S₂
- Molecular Weight : 232.75 g/mol
- CAS Number : 477848-70-7
Biological Activities
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against various pathogens . The presence of the thiazole moiety enhances these effects, suggesting a synergistic mechanism of action.
2. Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC₅₀ values for these compounds were reported to be in the micromolar range, indicating potent activity against cancer cells .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of enzymes linked to neurodegenerative diseases. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. In vitro studies have indicated that related compounds demonstrate IC₅₀ values significantly lower than those of standard inhibitors like rivastigmine .
The mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymatic Pathways : The compound's structure allows it to bind effectively to the active sites of enzymes such as AChE and BuChE, thereby inhibiting their activity and contributing to neuroprotective effects.
- Induction of Apoptosis in Cancer Cells : The anticancer activity is believed to result from the induction of apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival and death.
Case Studies
Several studies have explored the biological efficacy of benzothiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
